molecular formula C10H16O2 B2570252 (2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid CAS No. 2248220-89-3

(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid

Cat. No. B2570252
CAS RN: 2248220-89-3
M. Wt: 168.236
InChI Key: ALAUAQSSTNVKJZ-LJSVPSOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid, also known as BCH, is a bicyclic compound that belongs to the class of non-proteinogenic amino acids. It is a chiral molecule with two enantiomers, (2R)-BCH and (2S)-BCH.

Mechanism of Action

The exact mechanism of action of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid is not fully understood. However, it is believed to act as an agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This results in an increase in the activity of the receptor, which has been linked to the neuroprotective effects of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid.
Biochemical and physiological effects:
(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. However, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid can be difficult and expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several areas of future research for (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid. One area of interest is the potential use of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid and to determine its efficacy in animal models and human clinical trials. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid may have potential as a treatment for drug addiction and depression, and further studies are needed to explore these potential applications.

Synthesis Methods

(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the synthesis of a bicyclic ketone, followed by a reduction reaction to form a bicyclic alcohol. The final step involves the conversion of the alcohol to the desired (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid isomer via a chiral resolution process. The synthesis method has been optimized to produce high yields and enantiomeric purity of the (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid isomer.

Scientific Research Applications

(2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2R)-(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid has been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

(2R)-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(10(11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7?,8?,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUAQSSTNVKJZ-LJSVPSOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC2CCC1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid

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